molecular formula C3H6NO2S B1233213 L-cystein-S-yl

L-cystein-S-yl

Cat. No.: B1233213
M. Wt: 120.15 g/mol
InChI Key: BQXFQDOHKMTBDK-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Role in Lipid Peroxidation

Thiyl radicals accelerate lipid peroxidation by abstracting hydrogen atoms from polyunsaturated fatty acids (PUFAs), forming lipid radicals and propagating chain reactions. This mechanism is critical in:

  • Oxidative Stress Pathways : Contributing to membrane damage and cellular dysfunction.
  • Mitochondrial Dysfunction : Cysteine thiyl radicals in the inner mitochondrial membrane exacerbate lipid peroxidation, linking to aging and degenerative diseases.

Protein Modifications and Cross-Linking

This compound participates in intra- and intermolecular cross-linking reactions. For example:

  • Cyclohexadienyl Radical Formation : Intra-molecular addition to phenylalanine residues generates alkylthio-substituted radicals, observed in peptide studies.
  • Disulfide Radical Anion Formation : In ribonucleotide reductase, thiyl radicals transiently form disulfide radical anions during nucleotide reduction.

Enzymatic Catalysis

In redox-active enzymes, this compound serves as a catalytic intermediate. Key examples include:

  • Ribonucleotide Reductase (RNR) : Thiyl radicals facilitate the reduction of ribonucleotides to deoxyribonucleotides, a process essential for DNA synthesis.
  • Sulfurtransferases : Enzymes utilizing this compound in sulfur relay pathways, though direct evidence remains limited.

Properties

Molecular Formula

C3H6NO2S

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C3H6NO2S/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1

InChI Key

BQXFQDOHKMTBDK-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)[S]

Isomeric SMILES

C([C@@H](C(=O)O)N)[S]

Canonical SMILES

C(C(C(=O)O)N)[S]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants: L- vs. D-Cystein-S-yl

The stereochemistry of the cysteine backbone significantly impacts biological activity. For example:

  • 3-(L-Cystein-S-yl)acetaminophen demonstrated a 50% inhibitory concentration (IC₅₀) of 2,300 fmol/well in an ELISA assay, while its D-isomer required 25-fold higher concentrations (IC₅₀ = 57,500 fmol/well) for comparable inhibition .
  • Implications: The L-configuration enhances epitope recognition by antibodies, critical for drug design and immunoassay development.

N-Acetylated Derivatives

Acetylation of the amino group alters solubility, stability, and toxicity:

  • 3-(N-Acetyl-L-cystein-S-yl)acetaminophen showed 120 fmol/well IC₅₀, outperforming unmodified acetaminophen (IC₅₀ = 620,000 fmol/well) by ~6,200-fold .
  • Nephrotoxicity: In rats, 2-bromo-(di-N-acetyl-L-cystein-S-yl) hydroquinone required 100 µmol/kg to elevate blood urea nitrogen (BUN), whereas its non-acetylated analog (2-bromo-(di-cystein-S-yl) hydroquinone) induced toxicity at 25 µmol/kg .
Table 1: Toxicity Comparison of Cystein-S-yl Hydroquinone Derivatives
Compound Nephrotoxic Dose (µmol/kg) Key Effects (BUN Elevation, Enzymuria)
2-Bromo-(di-cystein-S-yl) hydroquinone 25 Severe BUN rise, glucosuria, γ-GT/LDH
2-Bromo-(di-N-acetyl-L-cystein-S-yl) 100 Moderate BUN rise, delayed enzymuria
2-Bromo-5&6-(cystein-S-yl) hydroquinone 50–150 Dose-dependent renal injury

Allyl and Propenyl Derivatives

  • S-Allyl-L-cysteine (SAC) : Marketed for nutraceutical and pharmaceutical uses (CAS 21593-77-1), SAC exhibits anti-proliferative effects in cell studies by modulating H₂S synthesis and redox signaling . Its allyl group enhances lipophilicity, improving membrane permeability compared to L-cysteine .
  • S-(cis-1-Propenyl)-L-cysteine : Synthesized via tert-butoxide-mediated isomerization, this derivative lacks IR absorption at 990 cm⁻¹ (allyl double bond), indicating structural rigidity that may influence metabolic stability .

Benzyl and Lactoyl Conjugates

  • Boc-S-Benzyl-L-cysteine : Used in peptide synthesis, the benzyl group provides steric protection for the thiol during solid-phase reactions .
  • S-Lactoyl-L-cysteine: With a lactoyl moiety (C₆H₁₁NO₄S), this derivative participates in microbial metabolism, evidenced by its SMILES notation (OC(=O)C(N)CSC(=O)C(C)O) and distinct NMR shifts .

Environmental and Metabolic Variants

  • (E)-1-(this compound)-N-hydroxy-ω-(methylsulfanyl)heptan-1-imine : Accumulates in plant roots under nitrogen-rich conditions, suggesting roles in sulfur/nitrogen crosstalk .

Key Research Findings

  • Toxicity Mechanisms: Di-cystein-S-yl hydroquinones induce proximal tubule necrosis via β-lyase-independent pathways, while mono-substituted analogs require higher doses .
  • Market Trends : S-Allyl-L-cysteine dominates commercial markets (2024 price: ~$2,200/report), driven by demand in dietary supplements and antimicrobial agents .
  • Safety Profiles : SAC is classified as a skin sensitizer (GHS Category 1), necessitating protective handling, whereas L-cysteine itself is Generally Recognized as Safe (GRAS) .

Preparation Methods

Intramolecular Radical Substitution

A breakthrough in synthesizing L-cystein-S-yl involves photocatalytic intramolecular C–S bond cleavage. As reported by, cysteine derivatives undergo radical substitution under visible light irradiation using Ru(bpy)₃²⁺ as a catalyst. For example:

  • Reaction Setup : A solution of S-benzyl-L-cysteine (10 mM) in acetonitrile/water (4:1) is irradiated at 450 nm with 2 mol% Ru(bpy)₃Cl₂.

  • Mechanism : The photocatalyst generates an excited state, abstracting a hydrogen atom from the cysteine thiol to form a thiyl radical (this compound). Transient absorption spectroscopy confirms radical lifetimes of ~100 µs.

Table 1: Photocatalytic Conditions and Yields

SubstrateCatalystLight SourceYield (%)Reference
S-Benzyl-L-cysteineRu(bpy)₃²⁺450 nm LED78
S-Allyl-L-cysteineEosin YGreen LED65

Selenosulfide Redox Switching

N-Selenoethyl Cysteine (SetCys) Cleavage

The selenosulfide redox switch, detailed in, enables traceless radical generation:

  • Synthesis of SetCys : L-Cysteine reacts with N-selenoethylmaleimide in Tris buffer (pH 8.0) to form SetCys.

  • Radical Liberation : Treatment with tris(2-carboxyethyl)phosphine (TCEP) reduces the selenosulfide bond, releasing this compound and ethylene gas.

  • Kinetics : The reaction exhibits a half-life of 12 minutes at 25°C, with >90% conversion efficiency.

Oxidative Methods Using Hydrogen Peroxide

Controlled Oxidation of L-Cysteine

Patent KR20100086186A describes this compound formation during L-cystine synthesis:

  • Procedure : L-Cysteine (27 g) is dissolved in 20% HCl and oxidized with 34% H₂O₂ at 45–55°C for 3 hours.

  • Key Insight : Excess H₂O₂ drives thiyl radical formation, which dimerizes to L-cystine. Quenching the reaction at intermediate stages isolates this compound.

Table 2: Oxidative Reaction Parameters

ParameterValue
Temperature45–55°C
H₂O₂ Concentration34% (w/v)
Reaction Time3 hours
Radical Yield12–15% (transient)

Enzymatic and Microbial Synthesis

coli Metabolic Engineering

Source highlights microbial production of cysteine derivatives using engineered E. coli:

  • Strain Design : Overexpression of bacD gene enhances cysteine biosynthesis.

  • Radical Trapping : Addition of mBBr (monobromobimane) to cultures derivatizes this compound into stable adducts, quantified via LC-MS/MS.

Analytical Techniques for Characterization

LC-MS/MS with Bimane Derivatization

To stabilize and detect this compound, employs:

  • Derivatization : Reaction with mBBr forms a fluorescent bimane-thioether adduct (λₑₓ = 380 nm, λₑₘ = 480 nm).

  • Quantification : A C18 column resolves the adduct with a retention time of 6.2 minutes, achieving a detection limit of 0.1 µM.

Electron Paramagnetic Resonance (EPR)

EPR spectroscopy (X-band, 9.5 GHz) confirms radical identity through:

  • g-Factor : 2.008, characteristic of thiyl radicals.

  • Hyperfine Splitting : Coupling with β-hydrogens (a_H = 1.2 mT) .

Q & A

Basic: What are the standard methods for synthesizing L-cystein-S-yl derivatives, and how are they characterized?

Methodological Answer:
this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine is synthesized by reacting L-cysteine with 4-hydroxyphenylacrylic acid using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions . Post-synthesis, characterization employs:

  • Nuclear Magnetic Resonance (NMR): Proton shifts (e.g., δ 1.62 ppm for CH3 in S-(cis-1-propenyl)-L-cysteine) confirm structural integrity .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 161 for S-allyl-L-cysteine) validate purity .
  • Infrared (IR) Spectroscopy: Absence of allyl double bond absorption (990–918 cm⁻¹) confirms isomerization .

Basic: How can researchers ensure reproducibility in synthesizing this compound compounds?

Methodological Answer:
Reproducibility requires:

  • Detailed Experimental Protocols: Document reaction conditions (temperature, pH, solvent) and purification steps (e.g., column chromatography or recrystallization) .
  • Batch Consistency: Use high-purity reagents and validate starting materials via Certificates of Analysis (CoA).
  • Supplementary Data: Include raw spectral data (NMR, MS) in supporting information, as recommended by journal guidelines .

Advanced: How to optimize reaction conditions for high-yield synthesis of this compound derivatives?

Methodological Answer:
Optimization strategies include:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity of cysteine’s thiol group .
  • Catalyst Selection: Evaluate coupling agents (e.g., DCC vs. EDC) for efficiency in forming stable intermediates .
  • Kinetic Monitoring: Use HPLC or TLC to track reaction progress and identify side products .

Basic: What safety precautions are critical when handling this compound derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin contact (H317 hazard) .
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors .
  • Spill Management: Neutralize spills with dry sand or alcohol-resistant foam; avoid water to prevent dispersion .

Advanced: How to resolve contradictions in reported enzymatic activities involving this compound substrates?

Methodological Answer:
Discrepancies in enzymatic data (e.g., camalexin synthase kinetics ) require:

  • Control Experiments: Verify cofactor requirements (e.g., NADPH, O₂) and pH optima.
  • Substrate Purity: Confirm absence of inhibitors (e.g., trace metals) via ICP-MS.
  • Cross-Validation: Replicate studies using orthogonal assays (e.g., fluorometric vs. radiometric) .

Advanced: What analytical strategies ensure accurate quantification of this compound derivatives in complex matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use isotopically labeled internal standards (e.g., S-Allyl-d5-L-cysteine ) to correct for matrix effects.
  • Standard Addition Method: Spike known concentrations into biological samples to account for recovery variability .
  • Limit of Detection (LOD): Validate using ICH Q2(R1) guidelines, ensuring signal-to-noise ratios ≥3:1 .

Basic: How to assess the stability of this compound derivatives under storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Incubate samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Light Sensitivity Testing: Store aliquots in amber vials and compare to clear vials under UV-vis spectroscopy .

Advanced: What mechanistic insights explain the reactivity of this compound groups in redox reactions?

Methodological Answer:

  • Thiol-Disulfide Exchange: Use Ellman’s reagent (DTNB) to quantify free thiol groups and track oxidation kinetics .
  • Computational Modeling: Employ density functional theory (DFT) to predict reaction pathways (e.g., S-oxidation to sulfinic/sulfonic acids) .

Basic: What are the key applications of this compound derivatives in biochemical research?

Methodological Answer:

  • Enzyme Substrates: Study cysteine-dependent enzymes (e.g., caspases, sulfotransferases) using fluorogenic derivatives .
  • Biomarker Development: Quantify N-acetyl-S-(2-hydroxyethyl)-L-cysteine as a biomarker for toxicant exposure .

Advanced: How to design experiments to probe the role of this compound in lipid signaling pathways?

Methodological Answer:

  • Lipidomics Profiling: Use LC-MS/MS to identify S-cysteinylated leukotrienes (e.g., 16-carboxy-17,18,19,20-tetranor-leukotriene E3 ).
  • Knockout Models: CRISPR-Cas9 editing of cysteine-rich domains to assess functional impacts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
L-cystein-S-yl
Reactant of Route 2
L-cystein-S-yl

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